molecular formula C15H24ClNO2 B1441696 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-50-6

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441696
CAS No.: 1219981-50-6
M. Wt: 285.81 g/mol
InChI Key: YLIUMXWVZUMJCO-UHFFFAOYSA-N
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Description

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring—a common nitrogen-containing heterocycle—linked to a 2-ethoxyphenoxy group via an ethyl chain, and presented as a hydrochloride salt for improved stability and solubility. The piperidine ring is a pivotal cornerstone in pharmaceutical research, found in a wide range of therapeutic agents . Piperidine-based compounds have demonstrated diverse biological activities, including serving as anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory agents . The specific research applications and mechanism of action for this particular derivative are areas of active investigation, with its structure suggesting potential as a key intermediate or building block in medicinal chemistry and drug discovery programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-7-3-4-8-15(14)18-11-9-13-6-5-10-16-12-13;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIUMXWVZUMJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-50-6
Record name Piperidine, 3-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent : Commonly used solvents include acetonitrile, ethanol, or other polar aprotic solvents that facilitate nucleophilic substitution.
  • Temperature : Reflux conditions around 80–100°C are typical to drive the reaction to completion.
  • Time : Reaction times vary from several hours to overnight (10–16 hours) depending on scale and reactivity.

Stepwise Synthesis

  • Nucleophilic Substitution Reaction

    • Mix 2-ethoxyphenol with 2-(2-chloroethyl)piperidine in a suitable solvent.
    • Stir and heat under reflux to promote the nucleophilic attack of the phenol oxygen on the chloroethyl group.
    • The reaction yields 3-[2-(2-ethoxyphenoxy)ethyl]piperidine as a free base.
  • Isolation and Purification

    • After completion, the reaction mixture is cooled.
    • The crude product is isolated by filtration or extraction.
    • Purification may involve recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
  • Formation of Hydrochloride Salt

    • The free base is dissolved in an ether or ethanol solvent.
    • Dry hydrogen chloride gas is bubbled through the solution under cooling (ice bath) for 1–2 hours.
    • The hydrochloride salt precipitates as a white solid.
    • The solid is filtered, washed with cold ether, and dried under vacuum.

Representative Experimental Data (Based on Analogous Piperidine Hydrochloride Syntheses)

Step Conditions/Details Outcome/Yield
Nucleophilic substitution 2-ethoxyphenol + 2-(2-chloroethyl)piperidine; reflux 80–90°C; 10–16 h Formation of ether-linked intermediate; crude product isolated
Purification Filtration, recrystallization or chromatography Purified 3-[2-(2-ethoxyphenoxy)ethyl]piperidine (free base)
Hydrochloride salt formation Dry HCl gas bubbled in ether solution; ice bath; 2 h White solid hydrochloride salt; yield ~90–100% (typical)

Comparative Analysis with Related Piperidine Derivatives

The preparation of 3-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride parallels methods used for similar compounds such as 2-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride and (R)-3-ethyl piperidine hydrochloride, which involve:

  • Alkylation or nucleophilic substitution on piperidine derivatives.
  • Use of benzyl or chloroalkyl intermediates.
  • Catalytic hydrogenation or resolution steps for chiral derivatives.
  • Salt formation with dry HCl for stability.

Research Findings and Optimization Notes

  • The use of dry HCl gas for salt formation ensures high purity and stability of the hydrochloride salt.
  • Reaction solvent choice impacts the rate and selectivity; polar aprotic solvents like acetonitrile favor nucleophilic substitution.
  • Controlling molar ratios (e.g., slight excess of phenol or haloalkyl piperidine) minimizes disubstitution or side reactions.
  • Purification steps such as vacuum distillation or recrystallization improve product purity, critical for pharmaceutical applications.
  • Industrial scale-up benefits from recycling unreacted starting materials and optimizing solvent volumes to reduce costs and environmental impact.

Summary Table of Preparation Method

Preparation Stage Reagents/Conditions Purpose/Outcome
1. Ether Formation 2-Ethoxyphenol + 2-(2-chloroethyl)piperidine, reflux in acetonitrile or ethanol Formation of piperidine-phenoxy ether intermediate
2. Isolation Cooling, filtration, solvent removal Obtain crude free base compound
3. Purification Recrystallization or chromatography Remove impurities, improve purity
4. Hydrochloride Salt Formation Dry HCl gas in ether at 0–5°C, 1–2 hours Precipitate stable hydrochloride salt
5. Drying Vacuum drying Obtain pure, dry hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The diphenylmethoxy group in adds significant hydrophobicity, which may limit aqueous solubility.
  • Ethoxy (target compound) and methoxy groups (e.g., ) improve membrane permeability compared to halogens or alkyl chains.

Neuropharmacological Activity

  • GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine HCl): Inhibits vesicular monoamine transporter-2 (VMAT2) with IC₅₀ values in the nanomolar range, attributed to methoxy groups enhancing binding affinity .
  • 3-(4-Trifluoromethylphenyl)piperidine HCl : Acts as a selective serotonin reuptake inhibitor (SSRI), with substituent electronegativity critical for transporter interaction .
  • Target Compound: The 2-ethoxyphenoxy group may confer selectivity for adrenergic or serotonergic receptors, though experimental data are needed.

Antimicrobial Activity

  • Pyrimidinones with piperidine substituents (e.g., compounds 4a, 5a in ): Show Gram-positive antibacterial activity (MIC: 8–32 µg/mL), influenced by diethylaminoethyl or morpholinyl groups.

Key Observations :

  • Most piperidine hydrochlorides in the evidence lack comprehensive ecotoxicological data .
  • Acute toxicity often correlates with substituent reactivity; halogenated analogs (e.g., ) may pose higher risks.

Biological Activity

3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic applications based on diverse research findings.

Overview of the Compound

This compound is a piperidine derivative that has been studied for its interactions with various biological targets. Piperidine compounds are known for their presence in numerous pharmaceuticals, particularly those aimed at treating neurological disorders and other medical conditions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in the body. The mechanisms include:

  • Binding to Receptors : The compound binds to certain receptors, modulating their activity and influencing various cellular pathways.
  • Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, either inhibiting or activating their functions, which can lead to significant changes in metabolic flux within cells.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, affecting mRNA levels and protein synthesis.
PropertyDescription
Molecular FormulaC₁₅H₁₉ClO₃
Molecular Weight284.77 g/mol
SolubilitySoluble in water and organic solvents
StabilityStable under inert atmosphere at room temperature

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

  • Cell Signaling : It modulates key signaling pathways, impacting how cells respond to external stimuli.
  • Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxic effects depending on concentration and exposure time.
  • Apoptosis Induction : The compound has shown potential in inducing apoptosis in certain cancer cell lines, suggesting its utility in oncology.

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated the antidepressant properties of related piperidine derivatives using the reserpine interaction test. Results indicated comparable biological activity to established antidepressants like viloxazine, highlighting potential therapeutic applications in mood disorders .
  • Anticonvulsant Effects : In vivo tests demonstrated that certain derivatives exhibited anticonvulsant activity, suggesting a role in seizure management .
  • Toxicity Assessment : Acute toxicity studies showed that while low doses may promote beneficial effects, higher doses could lead to adverse effects such as cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects observed include modulation of enzyme activity and enhanced gene expression.
  • High Doses : Toxic effects reported include disruption of normal cellular processes and increased risk of cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways:

  • It interacts with enzymes that are crucial for the synthesis and breakdown of various biomolecules.
  • Studies indicate that it may inhibit or activate specific enzymes, leading to altered concentrations of metabolites within cells .

Scientific Research Applications

This compound has a wide range of applications across various fields:

  • Medicinal Chemistry : Utilized as a building block for synthesizing more complex pharmaceutical compounds targeting neurological disorders.
  • Biological Studies : Investigated for its effects on cellular pathways and receptor interactions.
  • Chemical Research : Serves as an intermediate in the synthesis of novel compounds for further research .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride relevant to its biological activity?

  • Answer: The compound features a piperidine ring linked to a 2-ethoxyphenoxyethyl group, with a molecular formula of C₁₅H₂₂ClNO₃ and molecular weight of 285.81 g/mol . The hydrochloride salt enhances solubility in aqueous media, while the ethoxyphenoxy group contributes to lipophilicity, facilitating membrane penetration and receptor interactions . These structural attributes are critical for its interaction with biological targets, such as human renin, which underpins its potential antihypertensive effects .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves multi-step reactions, including:

Protection/Deprotection : Use of benzyl or tert-butyl groups to stabilize intermediates during alkylation or etherification .

Nucleophilic Substitution : Reaction of 2-ethoxyphenoxyethyl halides with piperidine derivatives under controlled pH and temperature .

Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to achieve >95% purity .
Optimization strategies include adjusting solvent polarity (e.g., DCM or THF), using catalysts (e.g., K₂CO₃ for ether formation), and maintaining inert atmospheres to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • Answer:

  • NMR Spectroscopy : For confirming substituent positions and purity (e.g., ¹H/¹³C NMR) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and detect trace impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the unknown mechanism of action in modulating blood pressure via human renin?

  • Answer:

  • Binding Assays : Use radiolabeled (³H/¹⁴C) compound in competitive binding studies with recombinant human renin .
  • Enzyme Activity Assays : Measure inhibition kinetics (IC₅₀) using fluorogenic renin substrates (e.g., FRET-based assays) .
  • In Silico Docking : Molecular dynamics simulations to predict binding sites on renin’s active pocket .
  • In Vivo Models : Dose-response studies in hypertensive rodent models, coupled with plasma renin activity (PRA) measurements .

Q. How can contradictory data regarding biological activity across studies be systematically resolved?

  • Answer:

  • Meta-Analysis : Compare variables such as dosage (e.g., 0.1–10 µM range), cell lines (e.g., HEK293 vs. primary cardiomyocytes), and compound purity .
  • Orthogonal Assays : Validate renin inhibition via ELISA (angiotensin I quantification) alongside functional assays (vascular tension measurements) .
  • Batch Consistency : Use HPLC-MS to ensure synthetic reproducibility and rule out batch-specific impurities .

Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer:

  • Prodrug Modifications : Introduce ester groups to enhance oral bioavailability, with hydrolysis in vivo releasing the active compound .
  • Lipid Nanoparticle Encapsulation : Improve blood-brain barrier penetration for neuroprotective studies .
  • Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 interactions and guide structural tweaks (e.g., fluorination to block oxidation sites) .

Structural Analogs and Comparative Analysis

Compound NameStructural VariationKey Differences
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine HClBromine substitutionHigher electrophilicity; altered receptor binding kinetics
3-[2-(3-Methoxypropoxy)ethyl]piperidine HClMethoxypropoxy groupEnhanced cardiovascular activity due to increased hydrophilicity
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine HClDifluorobenzyl groupImproved membrane permeability and CNS targeting

Methodological Recommendations

  • Data Contradiction Resolution : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel effects .
  • Synthetic Scalability : Transition from batch to flow chemistry for reproducible, gram-scale synthesis .
  • Toxicity Screening : Use zebrafish embryos for rapid assessment of cardiovascular and developmental toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
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3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

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